molecular formula C6H5Cl2N3O B1403002 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide CAS No. 1417793-45-3

2-Chloro-N-(6-chloropyrazin-2-yl)acetamide

Cat. No. B1403002
M. Wt: 206.03 g/mol
InChI Key: AGMGAVIKUPBBNT-UHFFFAOYSA-N
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Description

“2-Chloro-N-(6-chloropyrazin-2-yl)acetamide” is a chemical compound with the molecular formula C6H5Cl2N3O . It’s a derivative of pyrazine, a class of organic compounds known as aminopyrazines . These compounds contain an amino group attached to a pyrazine ring .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(6-chloropyrazin-2-yl)acetamide” can be found in databases like PubChem . It’s important to note that the structure is determined by the arrangement and connectivity of its atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-N-(6-chloropyrazin-2-yl)acetamide” can be found in databases like PubChem . These properties include its molecular weight, solubility, and stability.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of crystal structures of acetamide derivatives, including those related to 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide, reveals the importance of hydrogen bonding and other intermolecular interactions in determining their molecular arrangement. For instance, compounds with similar structures are linked into complex sheets built solely from hydrogen bonds, highlighting the role of these interactions in the crystalline state and potentially affecting their physical properties and reactivity (Narayana et al., 2016).

Antioxidant and Anti-inflammatory Properties

Research into the biological activities of 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide derivatives demonstrates significant DPPH radical scavenging activity, analgesic, and anti-inflammatory properties. This indicates potential applications in developing therapeutic agents for managing oxidative stress, pain, and inflammation (Nayak et al., 2014).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of acetamide derivatives, including 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide, have been investigated, revealing their potential as candidates for photonic devices like optical switches and modulators. These applications are based on their ability to interact with light in unique ways, which is crucial for the development of advanced optical technologies (Castro et al., 2017).

Coordination Complexes and Antioxidant Activity

The formation of coordination complexes with metals and the study of their antioxidant activity highlight another area of application. Such complexes can exhibit significant antioxidant properties, suggesting potential uses in pharmaceuticals or as dietary supplements to combat oxidative damage (Chkirate et al., 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

Investigations into ligand-protein interactions and the photovoltaic efficiency of acetamide analogs, including those related to 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide, explore their potential in drug design and renewable energy technologies. This includes their use in dye-sensitized solar cells and understanding their interactions with biological targets for therapeutic applications (Mary et al., 2020).

properties

IUPAC Name

2-chloro-N-(6-chloropyrazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O/c7-1-6(12)11-5-3-9-2-4(8)10-5/h2-3H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMGAVIKUPBBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254748
Record name Acetamide, 2-chloro-N-(6-chloro-2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(6-chloropyrazin-2-yl)acetamide

CAS RN

1417793-45-3
Record name Acetamide, 2-chloro-N-(6-chloro-2-pyrazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(6-chloro-2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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